Lactobionic acid
Overview
Description
Lactobionic acid, also known as 4-O-β-galactopyranosyl-D-gluconic acid, is a sugar acid formed from gluconic acid and galactose. It is a disaccharide that can be produced by the oxidation of lactose. This compound is known for its excellent moisturizing properties and gentle exfoliation, making it a popular ingredient in the cosmetics industry. Additionally, it has applications in the pharmaceutical and food industries due to its antioxidant and chelating properties .
Mechanism of Action
Target of Action
Lactobionic acid (LBA) is a natural polyhydroxy acid formed from gluconic acid and galactose . It primarily targets bacterial cells such as Staphylococcus aureus , and it also interacts with human skin cells . In the food industry, it is known for its chelating, moisturizing, gelling, and antioxidant properties .
Mode of Action
LBA exerts its antibacterial activity by breaking down the structure of the bacterial cell wall and membrane, thereby releasing the cellular contents and inhibiting protein synthesis, which ultimately leads to cell death . In human skin cells, LBA acts as an antioxidant, scavenging free radicals and protecting the skin from oxidative stress . It also functions as a chelating agent, binding to metal ions responsible for harmful reactions in the skin, thereby preventing environmental damage caused by heavy metals .
Biochemical Pathways
The biochemical method for producing LBA makes it safe for humans to consume as food or medicine . The production of LBA involves the oxidation of lactose to gluconic acid . This process can be carried out by microbial fermentation or biocatalytic approaches such as enzymatic synthesis . The production method, conversion rate, and specific yield of various microorganisms and enzymes employed in the biosynthesis of LBA have been studied .
Pharmacokinetics
It is known that lba is produced mainly by chemical, enzymatic, or microbial synthesis . The method using ethanol precipitation and ion-exchange chromatography has been developed to recover pure LBA from the fermentation broth .
Result of Action
The result of LBA’s action is the inhibition of bacterial growth and the protection of human skin cells from oxidative stress . In bacterial cells, LBA causes damage to the cell wall and membrane, leading to the leakage of cellular contents and inhibition of protein synthesis . In human skin cells, LBA acts as an antioxidant and a chelating agent, providing protection against oxidative stress and environmental damage .
Action Environment
The action of LBA can be influenced by environmental factors such as pH and temperature . For instance, the production of LBA by Pseudomonas taetrolens can be enhanced by controlling the pH of the culture medium and the growth temperature . Furthermore, the use of LBA in foodstuffs to produce new functional products and to evaluate its antimicrobial activity against food-borne pathogens is a relatively new topic that has attracted the interest of the international research community .
Biochemical Analysis
Biochemical Properties
Lactobionic acid exerts chelating, antioxidant, emulsifying, and antimicrobial properties that have been exploited by different industries . It is a polyhydroxy acid formed by the union of two molecules (galactose and gluconic acid) linked by an ether-bond . It is traditionally known in the food industry for its chelating, moisturizing, gelling, and antioxidant properties .
Cellular Effects
This compound promotes the shedding of dead skin cells, encouraging cell turnover and revealing fresher skin underneath . It helps to improve skin texture, reduce the appearance of fine lines, and even out skin tone without causing irritation . This compound is said to have antioxidant properties that can help protect the skin from damage caused by free radicals .
Molecular Mechanism
This compound is an exfoliant under the polyhydroxy acid (PHA for short) umbrella . While chemically similar to AHA, this compound has a larger molecular structure, which means it doesn’t penetrate the skin as deeply . This results in a gentler exfoliation with less risk of causing irritation, making it a great alternative for sensitive skin .
Temporal Effects in Laboratory Settings
In a study, this compound was produced by fermentation of Pseudomonas taetrolens . The production titer (178 g/L) and the productivity (4.9 g/L h) of this compound in this study were highest among the previous studies ever reported using P. taetrolens as a production strain of this compound .
Dosage Effects in Animal Models
In a study on pigs, the feed supplemented with this compound promoted better utilization of feed in the digestive tract of pigs, resulting in a higher bioavailability of nutrients and a significant increase of pig live weight gain .
Metabolic Pathways
Five metabolic pathways, including gluconeogenesis, pyruvate metabolism, the tricarboxylic acid cycle (TCA cycle), glycerolipid metabolism, and aspartate metabolism, showed the most functional enrichment among the four biofluids .
Transport and Distribution
As an acid, this compound can form salts with mineral cations such as calcium, potassium, sodium, and zinc . Calcium lactobionate is a food additive used as a stabilizer . Potassium lactobionate is added to organ preservation solutions such as Viaspan or CoStorSol to provide osmotic support and prevent cell swelling .
Subcellular Localization
Given its properties and uses, it can be inferred that it may be localized in areas where its functions are needed, such as the skin surface for its exfoliating properties , or in organ preservation solutions for its osmotic support .
Preparation Methods
Lactobionic acid can be synthesized through various methods, including chemical, electrochemical, and biological oxidation of lactose. The chemical oxidation method typically involves the use of high-cost metal catalysts, which can generate undesirable by-products . Biological production, on the other hand, is more eco-friendly and involves the use of specific lactose-oxidizing enzymes or microbial fermentation. For instance, the fermentation of Pseudomonas taetrolens under controlled pH and temperature conditions can yield high levels of this compound . Industrial production methods often involve the use of bioreactors and downstream processing techniques such as ethanol precipitation and ion-exchange chromatography to recover pure this compound .
Chemical Reactions Analysis
Lactobionic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include metal catalysts for oxidation and reducing agents for reduction reactions. For example, the oxidation of lactose to produce this compound can be catalyzed by metals such as gold, ruthenium, and platinum . The major products formed from these reactions include this compound and its mineral salts, such as calcium lactobionate and potassium lactobionate .
Scientific Research Applications
Lactobionic acid has a wide range of scientific research applications across various fields:
Chemistry: It is used as a chelating agent to bind metal ions and as an antioxidant to prevent oxidation reactions.
Industry: this compound is used in the cosmetics industry for its moisturizing and exfoliating properties.
Comparison with Similar Compounds
Lactobionic acid is often compared to other alpha-hydroxy acids (AHAs) such as lactic acid and glycolic acid. While all these compounds have exfoliating properties, this compound is unique due to its larger molecular size, which allows it to penetrate the skin more slowly and reduce irritation . Additionally, this compound has superior moisturizing and antioxidant properties compared to other AHAs . Similar compounds include lactic acid, glycolic acid, and other polyhydroxy acids (PHAs) such as gluconolactone .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4-,5+,6+,7-,8-,9-,10-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTUSYBCFIZPBE-AMTLMPIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
5001-51-4 (calcium salt[2:1]), 110638-68-1 (calcium salt/solvate), 12569-38-9 (calcium glubionate salt/solvate), 129388-07-4 (levdobutamine salt/solvate), 135326-55-5 (clarithromycin salt/solvate), 305831-47-4 (azithromycin salt/solvate), 33659-28-8 (calcium bromo salt/solvate), 3847-29-8 (erythromycin salt/solvate), 69313-67-3 (potassium salt/solvate), 97635-31-9 (calcium glubionate salt/solvate) | |
Record name | Lactobionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3048861 | |
Record name | Lactobionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96-82-2, 110638-68-1 | |
Record name | Lactobionic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96-82-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactobionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096822 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lactobionic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16621 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lactobionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-O-β-D-galactopyranosyl-D-gluconic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-Gluconic acid, 4-O-β-D-galactopyranosyl-, calcium salt (2:1), dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.462 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LACTOBIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65R938S4DV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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